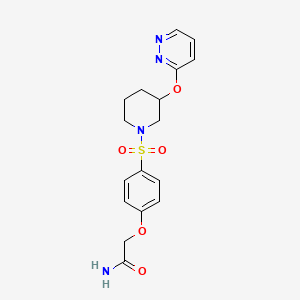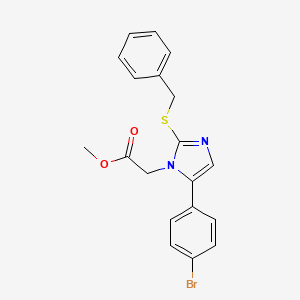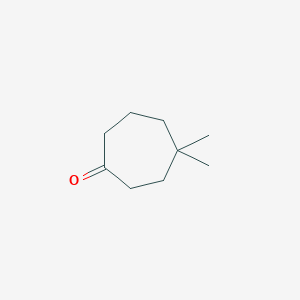
2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide” is a compound that contains a piperidine moiety . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación
Therapeutic Potential
- Research has identified a class of compounds, including those structurally related to 2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide, with potential therapeutic applications. These compounds have shown activity across several biological targets and could be beneficial in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic contexts. The study by Dr. Valentin Habernickel provides an example of such compounds' synthesis and activity, highlighting their broad therapeutic potential in the pharmaceutical market (Habernickel, 2002).
Antimicrobial Activity
- A study conducted by A. S. Al-Kamali and A. Al-Hazmi on novel pyridazine, thieno(2,3-c)pyridazine, and pyrimidothienopyridazine derivatives having sulfonamido moieties demonstrated their potential as antimicrobial agents. The synthesized compounds, which share a structural motif with 2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide, were found to exhibit antimicrobial activity, suggesting the utility of such derivatives in combating microbial infections (Al-Kamali & Al-Hazmi, 2014).
Neuroprotective and Enzyme Inhibition Properties
- The synthesis and biological evaluation of a new class of selective and potent acetylcholinesterase inhibitors, which include 2-(piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, highlight the neuroprotective potential of such compounds. These derivatives, related to the compound , exhibited excellent anti-AChE activity and were capable of inhibiting self-induced β-amyloid aggregation, suggesting their potential application in Alzheimer's disease treatment (Umar et al., 2019).
Direcciones Futuras
The future directions for “2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide” could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This could be an important task of modern organic chemistry . Furthermore, the pharmaceutical applications of synthetic and natural piperidines could be explored further .
Mecanismo De Acción
Target of Action
It’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives have been found to interact with various biological targets, leading to a wide range of physiological effects .
Biochemical Pathways
Piperidine and its derivatives have been associated with a wide range of pharmacological activities, indicating that they likely interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely depending on their specific chemical structure .
Result of Action
Piperidine derivatives have been associated with a wide range of biological activities, indicating that they likely have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
2-[4-(3-pyridazin-3-yloxypiperidin-1-yl)sulfonylphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c18-16(22)12-25-13-5-7-15(8-6-13)27(23,24)21-10-2-3-14(11-21)26-17-4-1-9-19-20-17/h1,4-9,14H,2-3,10-12H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDQBNMZCIAIMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)phenoxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-azepan-1-yl-1-butyl-3-[(4-ethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2859599.png)
![N'-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]thiophene-2-carbohydrazide](/img/structure/B2859600.png)
![2-Amino-6-benzyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2859603.png)




![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(phenylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2859614.png)


![{4-[(Cyclopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B2859618.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2859619.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2859621.png)
![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2859622.png)